molecular formula C18H20N4O B2763517 2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380086-48-4

2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2763517
CAS No.: 2380086-48-4
M. Wt: 308.385
InChI Key: QGUNYQZNZTYWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring, an azetidine ring, and an oxazole ring

Preparation Methods

The synthesis of 2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole and azetidine intermediates. The benzimidazole ring can be synthesized by condensing ortho-phenylenediamine with formic acid or other aldehydes under acidic conditions . The azetidine ring is often formed through cyclization reactions involving appropriate precursors. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving nitriles and other reagents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the benzimidazole and oxazole rings.

    Cyclization: The formation of the oxazole ring itself is a cyclization reaction involving nitriles.

Scientific Research Applications

2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function and leading to anticancer effects . The azetidine and oxazole rings may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to the presence of the azetidine and oxazole rings, which may enhance its bioactivity and specificity compared to other benzimidazole derivatives.

Properties

IUPAC Name

4-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-12-14(8-19-23-12)9-21-10-15(11-21)22-17-5-3-2-4-16(17)20-18(22)13-6-7-13/h2-5,8,13,15H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUNYQZNZTYWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.